Trans vs. Cis Stereochemistry on PROTAC Degradation
The trans-cyclohexyl linker configuration in PROTAC XL01126 confers superior cooperative degradation activity compared to its cis- analogue, despite exhibiting weaker binary binding affinity to the VHL E3 ligase [1]. This stereochemical differentiation demonstrates that trans-configured linkers like those derived from Benzyl (4-aminocyclohexyl)carbamate hydrochloride are mechanistically advantageous for achieving efficient ternary complex formation and target protein degradation [2].
| Evidence Dimension | PROTAC degradation activity (cooperativity) |
|---|---|
| Target Compound Data | XL01126 (trans-cyclohexyl linker): Better and more cooperative degrader (qualitative assessment from study) |
| Comparator Or Baseline | XL01126 cis- analogue: Weaker degrader |
| Quantified Difference | Not explicitly quantified in abstract; reported as qualitative superiority in degradation cooperativity |
| Conditions | LRRK2 PROTAC system; cellular degradation assays |
Why This Matters
This evidence directly links the trans stereochemistry of the target compound's core to enhanced PROTAC efficacy, justifying its selection over cis-isomers for degradation-focused drug discovery programs.
- [1] Pierri, M., Liu, X., Kroupova, A., Rutter, Z., Hallatt, A. J., & Ciulli, A. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. https://doi.org/10.1016/j.bmcl.2024.129861 View Source
- [2] Pierri, M., Liu, X., Kroupova, A., Rutter, Z., Hallatt, A. J., & Ciulli, A. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. https://doi.org/10.1016/j.bmcl.2024.129861 View Source
